molecular formula C13H18N4O2 B2796014 rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide CAS No. 2305448-50-2

rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide

Cat. No.: B2796014
CAS No.: 2305448-50-2
M. Wt: 262.313
InChI Key: MACWRMXBFJLVHV-GHMZBOCLSA-N
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Description

rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a methylpyrazole group and an acetamide moiety, making it a subject of interest for researchers in chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the methylpyrazole group through a series of substitution reactions. The final step involves the acylation of the pyrrolidine ring to form the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and acetamide-containing molecules. Examples include:

  • N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide
  • N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]propionamide

Uniqueness

rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide is unique due to its specific substitution pattern and the presence of both a methylpyrazole group and an acetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(3S,4R)-4-(2-methylpyrazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-4-13(19)17-7-10(11(8-17)15-9(2)18)12-5-6-14-16(12)3/h4-6,10-11H,1,7-8H2,2-3H3,(H,15,18)/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACWRMXBFJLVHV-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CN(CC1C2=CC=NN2C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CN(C[C@H]1C2=CC=NN2C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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